

# Dirozalkib: A Technical Guide to a Novel ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dirozalkib |           |
| Cat. No.:            | B15579624  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dirozalkib** (XZP-3621) is a potent, orally bioavailable, next-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, **Dirozalkib** has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring ALK rearrangements. A key feature of **Dirozalkib** is its efficacy against a range of ALK resistance mutations, including the challenging G1202R mutation, which confers resistance to earlier-generation ALK inhibitors. Furthermore, **Dirozalkib** exhibits the ability to penetrate the blood-brain barrier, addressing the common clinical challenge of central nervous system (CNS) metastases in ALK-positive NSCLC. This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of **Dirozalkib**.

### Introduction

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when genetically rearranged, act as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. Targeted therapies with ALK inhibitors have significantly improved outcomes for patients with ALK-positive NSCLC. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, and the development of brain metastases remain significant clinical hurdles.



**Dirozalkib** (XZP-3621) was designed to address these unmet needs. Its unique molecular structure allows for potent inhibition of both ALK and ROS1, including various resistance mutations. This document details the scientific journey of **Dirozalkib** from its discovery to its clinical development, providing researchers and drug development professionals with a comprehensive understanding of this promising therapeutic agent.

### **Mechanism of Action**

**Dirozalkib** is an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By binding to the ATP-binding pocket of these kinases, **Dirozalkib** blocks their phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

## **Targeted Signaling Pathways**

The ALK and ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are integral to regulating cell growth, survival, and proliferation. **Dirozalkib**'s inhibition of ALK and ROS1 effectively shuts down these oncogenic signals.





ALK/ROS1 Signaling Pathway and Inhibition by Dirozalkib

Click to download full resolution via product page

Figure 1: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Dirozalkib.



# Preclinical Development In Vitro Efficacy

Comprehensive preclinical studies were conducted to evaluate the inhibitory activity of **Dirozalkib** against wild-type and mutated ALK and ROS1 kinases.

Table 1: In Vitro Inhibitory Activity of **Dirozalkib** 

| Target IC50 (nM)  |                             |  |
|-------------------|-----------------------------|--|
| ALK (Wild-Type)   | Data not publicly available |  |
| ALK G1202R        | Data not publicly available |  |
| ALK I1171N        | Data not publicly available |  |
| Other ALK mutants | Data not publicly available |  |

| ROS1 (Wild-Type) | Data not publicly available |

Note: Specific IC50 values from primary research publications are not yet publicly available. The available information indicates strong inhibitory activity against these targets.

### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **Dirozalkib** was assessed in various animal models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preclinical Pharmacokinetic Parameters of **Dirozalkib** 



| Species | Route | Cmax                              | Tmax                              | t1/2                              | Bioavailabil<br>ity (%)           |
|---------|-------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|
| Mouse   | Oral  | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |
| Rat     | Oral  | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |

| Dog | Oral | Data not publicly available |

Note: Detailed quantitative pharmacokinetic data from preclinical studies are not yet publicly available.

### In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **Dirozalkib** was evaluated in mouse xenograft models implanted with human NSCLC cell lines harboring ALK rearrangements, including those with resistance mutations. These studies demonstrated significant tumor growth inhibition.

# **Clinical Development**

**Dirozalkib** has undergone rigorous clinical evaluation to establish its safety and efficacy in patients with ALK-positive advanced NSCLC.

## Phase I Clinical Trial (NCT05055232)

A Phase I, open-label, multicenter, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Dirozalkib** in Chinese patients with advanced NSCLC harboring ALK or ROS1 rearrangements who had failed or were intolerant to prior ALK inhibitor therapy.[1]

Table 3: Summary of Phase I Clinical Trial Design



| Parameter          | Description                                                                            |
|--------------------|----------------------------------------------------------------------------------------|
| Trial Identifier   | NCT05055232                                                                            |
| Phase              | I                                                                                      |
| Study Design       | Open-label, dose-escalation and expansion                                              |
| Patient Population | Advanced ALK+ or ROS1+ NSCLC, previously treated with an ALK inhibitor                 |
| Primary Endpoints  | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), Safety and Tolerability |

| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DOR), Pharmacokinetics |

Note: Detailed efficacy and safety results from the final analysis of this trial are not yet fully published.

### **Phase III Clinical Trial**

A randomized, open-label, multicenter Phase III clinical trial was conducted in China to compare the efficacy and safety of **Dirozalkib** versus crizotinib as a first-line treatment for patients with ALK-positive advanced NSCLC. Pivotal Phase III clinical trials demonstrated that **Dirozalkib** had significantly superior efficacy compared to marketed first- and second-generation ALK inhibitors.

Table 4: Efficacy and Safety Highlights from Phase III Trial (vs. Crizotinib)

| Endpoint                        | Dirozalkib                                     | Crizotinib |
|---------------------------------|------------------------------------------------|------------|
| Progression-Free Survival (PFS) | Statistically significant improvement          | -          |
| Objective Response Rate (ORR)   | Higher ORR                                     | -          |
| Intracranial Efficacy           | Demonstrated efficacy against - CNS metastases |            |



| Key Adverse Events | Predominantly Grade 1-2 diarrhea and vomiting | - |

Note: Specific quantitative data from the pivotal Phase III trial are not yet fully published in peer-reviewed journals.

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dirozalkib** against various kinases.

### Methodology:

- Recombinant human ALK, ROS1, and their mutant variants are used.
- The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.
- **Dirozalkib** is added at various concentrations.
- The reaction is incubated at 37°C for a specified time.
- The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay, HTRF, or ELISA).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

## **Cell-Based Proliferation Assay**

Objective: To assess the anti-proliferative activity of **Dirozalkib** in cancer cell lines.

#### Methodology:

- Human cancer cell lines (e.g., NCI-H3122 for EML4-ALK) are seeded in 96-well plates.
- After cell attachment, they are treated with serial dilutions of **Dirozalkib** or vehicle control.



- The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
- Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
- The IC50 values for cell proliferation are calculated from the dose-response curves.

## Synthesis and Structure-Activity Relationship (SAR)

The chemical structure of **Dirozalkib** is claimed in patent WO2016050171A1.[2][3] The synthesis involves a multi-step process. The structure-activity relationship studies focused on optimizing the molecule for potent and selective inhibition of ALK and ROS1, including resistant mutants, while maintaining favorable pharmacokinetic properties. The "unique molecular structure design" mentioned in company announcements likely refers to specific modifications that enhance its binding affinity and ability to overcome steric hindrance from mutations in the kinase domain.

### Conclusion

**Dirozalkib** is a promising next-generation ALK/ROS1 inhibitor with a compelling preclinical and clinical profile. Its potent activity against a range of resistance mutations, coupled with its ability to penetrate the blood-brain barrier and a favorable safety profile, positions it as a valuable therapeutic option for patients with ALK-positive NSCLC. As more detailed data from ongoing and completed clinical trials become available, the full clinical potential of **Dirozalkib** will be further elucidated, potentially establishing a new standard of care in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dirozalkib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 507750444 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor Dirozalkib (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- To cite this document: BenchChem. [Dirozalkib: A Technical Guide to a Novel ALK/ROS1
  Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15579624#discovery-and-development-of-dirozalkib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com